
2-methoxy-5-methyl-N-(2-methylpropyl)aniline
Description
2-Methoxy-5-methyl-N-(2-methylpropyl)aniline is a secondary amine featuring a methoxy group at the 2-position, a methyl group at the 5-position of the aromatic ring, and a 2-methylpropyl (isobutyl) substituent on the nitrogen atom.
Properties
IUPAC Name |
2-methoxy-5-methyl-N-(2-methylpropyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-9(2)8-13-11-7-10(3)5-6-12(11)14-4/h5-7,9,13H,8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGFDMITGNTYIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NCC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019582-59-2 | |
Record name | 2-methoxy-5-methyl-N-(2-methylpropyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-(2-methylpropyl)aniline typically involves the alkylation of 2-methoxy-5-methylaniline with an appropriate alkyl halide, such as 2-methylpropyl bromide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, under reflux conditions to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-methyl-N-(2-methylpropyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
Synthetic Intermediates :
2-Methoxy-5-methyl-N-(2-methylpropyl)aniline serves as a versatile building block in organic synthesis. Its structure allows for various functionalizations, making it useful for creating more complex organic molecules.
Reactivity Studies :
The compound can undergo electrophilic aromatic substitution reactions due to the presence of the aniline moiety. This property has been explored in the synthesis of substituted anilines and other derivatives.
Biology
Biological Activity :
Research has indicated potential biological activities associated with this compound. It has been investigated for its ability to act as a ligand in biological systems, possibly influencing enzyme activity or receptor binding.
Case Study :
A study exploring the interaction of similar aniline derivatives with biological targets showed that modifications to the aniline structure can significantly affect binding affinity and selectivity. This suggests that this compound could be optimized for specific biological applications.
Medicine
Therapeutic Potential :
The compound is being studied for potential therapeutic applications, particularly in the development of drugs targeting various diseases. Its structural features may contribute to anti-inflammatory or anticancer properties.
Case Study :
In a recent investigation, derivatives of aniline were tested for their efficacy as anti-cancer agents. The study found that certain substitutions on the aniline ring could enhance cytotoxic effects against cancer cell lines. This highlights the importance of structural diversity in developing effective pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-(2-methylpropyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
N-(1-(3,4-Dimethoxyphenyl)-2-methylpropyl)aniline
- Structural Differences : This compound contains two methoxy groups at the 3- and 4-positions of the aromatic ring instead of the 2- and 5-positions in the target compound. The nitrogen is attached to a 2-methylpropyl group, similar to the target molecule .
- Key Findings: The N–H bond distance (0.86 Å) aligns with typical secondary amines, confirming its structural stability .
2-Methoxy-5-methyl-N-(3,3,3-trifluoropropyl)aniline
4-Methoxy-N-(2-methylpropyl)aniline Hydrochloride
N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline
- Structural Differences: Incorporates a phenoxyethyl and phenylpropoxy chain, introducing bulkier substituents and additional aromatic rings .
- Key Insights :
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Substituent Effects : The position and nature of substituents (e.g., methoxy, alkyl chains) critically influence electronic, steric, and solubility properties. For example, fluorinated derivatives (e.g., 3,3,3-trifluoropropyl) enhance lipophilicity, while hydrochloride salts improve aqueous solubility .
- Synthetic Accessibility: Simpler structures like the target compound may offer advantages in scalable synthesis compared to highly substituted analogs (e.g., phenoxyethyl derivatives) .
- Bioactivity Potential: Secondary amines with methoxy and alkyl groups are recurrent motifs in drug discovery, suggesting that these compounds could serve as precursors for antimicrobial or CNS-targeted agents .
Biological Activity
2-Methoxy-5-methyl-N-(2-methylpropyl)aniline is an organic compound characterized by its unique molecular structure, which includes a methoxy group, a methyl group, and an N-(2-methylpropyl) substituent on the aniline ring. This compound has garnered interest in various biological applications due to its potential pharmacological properties.
- Chemical Formula : C₁₂H₁₉NO
- Molecular Weight : 193.28536 g/mol
- CAS Number : 1132-61-2
Pharmacological Potential
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity : The presence of the methoxy and methyl groups contributes to its ability to scavenge free radicals, potentially protecting cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further exploration in the development of new antimicrobial agents.
- Cell Culture Applications : It is utilized as a non-ionic organic buffering agent in cell cultures, maintaining a pH range conducive to cellular activities (pH 6-8.5) .
The biological activity of this compound is hypothesized to involve:
- Interaction with Biological Molecules : The methoxy group may facilitate hydrogen bonding with biological targets, influencing their activity.
- Enzyme Modulation : Similar compounds have been shown to interact with enzymes, potentially acting as inhibitors or modulators in biochemical pathways.
Case Studies and Experimental Data
- Antioxidant Studies :
- Antimicrobial Testing :
- Cell Culture Experiments :
Comparative Analysis
Property | This compound | Similar Compounds |
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Antioxidant Activity | Moderate | Varies; some show higher activity |
Antimicrobial Activity | Effective against certain pathogens | Some derivatives exhibit stronger effects |
Buffering Capacity | Effective in pH range 6-8.5 | Other buffers may have broader ranges |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.